Dabsyl Hydrazine
Overview
Description
Dabsyl Hydrazine, also known as 4-(Dimethylamino)azobenzene-4’-sulfonyl hydrazide, is a chemical compound widely used in analytical chemistry. It is primarily utilized as a derivatizing agent for the detection and quantification of aldehydes and ketones in various samples. The compound is known for its strong chromophoric properties, which make it highly effective in spectrophotometric and chromatographic analyses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dabsyl Hydrazine is typically synthesized from Dabsyl Chloride. The reaction involves the nucleophilic substitution of the sulfonyl chloride group in Dabsyl Chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as tetrahydrofuran at ambient temperature for about 30 minutes .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient conversion of Dabsyl Chloride to this compound.
Chemical Reactions Analysis
Types of Reactions
Dabsyl Hydrazine primarily undergoes nucleophilic addition reactions with aldehydes and ketones to form hydrazones. These reactions are commonly used in analytical chemistry for the derivatization of carbonyl compounds .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, hydrazine hydrate
Conditions: Ambient temperature, organic solvents like tetrahydrofuran or dimethyl sulfoxide
Major Products
The major products formed from the reaction of this compound with aldehydes and ketones are hydrazones. These hydrazones are highly stable and exhibit strong chromophoric properties, making them suitable for spectrophotometric and chromatographic analyses .
Scientific Research Applications
Dabsyl Hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a derivatizing agent for the detection of aldehydes and ketones in various samples.
Medicine: Applied in the development of diagnostic assays for the detection of biomarkers in clinical samples.
Mechanism of Action
The mechanism of action of Dabsyl Hydrazine involves the formation of a hydrazone linkage with aldehydes and ketones. The reaction proceeds through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water to form the hydrazone. This hydrazone linkage is highly stable and exhibits strong chromophoric properties, which are utilized in various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Dansyl Hydrazine: Similar in structure and used for similar applications, but differs in the chromophoric properties and sensitivity.
Hydrazine Hydrate: Used as a reagent in the synthesis of hydrazones but lacks the chromophoric properties of Dabsyl Hydrazine.
Phenylhydrazine: Another hydrazine derivative used for the derivatization of carbonyl compounds but with different spectral properties.
Uniqueness
This compound is unique due to its strong chromophoric properties, which make it highly effective in spectrophotometric and chromatographic analyses. Its ability to form stable hydrazone linkages with aldehydes and ketones makes it a valuable tool in analytical chemistry and various scientific research applications .
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-19(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)22(20,21)18-15/h3-10,18H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSCSLXHGSTCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701041181 | |
Record name | Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701041181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72565-41-4 | |
Record name | 4-(N,N)-Dimethylaminoazobenzene-4'-sulfonyl hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072565414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701041181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dabsyl Hydrazine [for HPLC Labeling] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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